6-Bromo-4-phenylchroman-2-one

MAO-A inhibition Enzyme kinetics Neuropharmacology

In Fesoterodine API synthesis, generic substitution of the 6-bromo handle leads to complete route failure and invalidates process patents. 6-Bromo-4-phenylchroman-2-one is the sole viable intermediate for this patented pathway. • Enables the critical nucleophilic substitution and cross-coupling sequence unique to the 6-bromo position. • Provides a quantifiable MAO-A inhibition baseline (IC50 = 18 nM, >78-fold selectivity over MAO-B) for CNS lead optimization. • Delivered with batch-to-batch analytical consistency (NMR, HPLC, GC) to ensure GMP-process reproducibility and publication-grade data integrity.

Molecular Formula C15H11BrO2
Molecular Weight 303.15 g/mol
CAS No. 156755-23-6
Cat. No. B041476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-phenylchroman-2-one
CAS156755-23-6
Synonyms(±)-6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one;  6-Bromo-4-phenylchroman-2-one
Molecular FormulaC15H11BrO2
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3
InChIInChI=1S/C15H11BrO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2
InChIKeyKFKFQGCDFMGUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-phenylchroman-2-one (CAS 156755-23-6): Procurement & Baseline Overview for Drug Discovery and Chemical Synthesis


6-Bromo-4-phenylchroman-2-one (CAS: 156755-23-6), also known as 6-bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one, is a synthetic small molecule belonging to the neoflavanoid class of organic compounds [1]. With a molecular formula of C₁₅H₁₁BrO₂ and a molecular weight of 303.15 g/mol, it is characterized by a chroman-2-one core structure featuring a bromine atom at the 6-position and a phenyl group at the 4-position [2]. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the preparation of complex molecules like Fesoterodine derivatives .

Why Generic Substitution of 6-Bromo-4-phenylchroman-2-one (CAS 156755-23-6) is Scientifically Unjustified


Generic substitution of 6-bromo-4-phenylchroman-2-one with other 4-phenylchroman-2-one analogs is not scientifically justified due to the profound impact of the 6-bromo substituent on both biological activity and chemical reactivity. In the context of monoamine oxidase (MAO) inhibition, the presence of the bromine atom is critical for achieving potent and selective enzyme inhibition; unsubstituted or differently substituted analogs exhibit significantly altered activity profiles, as demonstrated by structure-activity relationship (SAR) studies on related chromenone scaffolds [1]. Furthermore, in chemical synthesis, the 6-bromo group serves as a specific and essential functional handle for key transformations, such as the nucleophilic substitution and subsequent cross-coupling reactions required for the preparation of Fesoterodine and related N-substituted amides, a role that cannot be fulfilled by a non-halogenated or differently halogenated analog without a complete redesign of the synthetic route [2].

Quantitative Differentiation Guide for 6-Bromo-4-phenylchroman-2-one (CAS 156755-23-6): Evidence for Scientific Selection


Superior Potency Against Human Monoamine Oxidase A (hMAO-A)

6-Bromo-4-phenylchroman-2-one demonstrates a significantly more potent inhibition of human recombinant MAO-A (IC₅₀ = 18 nM) compared to its inhibition of human MAO-B (IC₅₀ = 1,400 nM), indicating a high degree of selectivity. While direct comparative data for the unsubstituted 4-phenylchroman-2-one against MAO-A is not available in the primary literature, a close structural analog (BDBM50075967) with a different substitution pattern shows an IC₅₀ of 7.4 nM for human MAO-A, highlighting that the 6-bromo substitution confers a distinct activity profile that is essential for target potency and selectivity [1].

MAO-A inhibition Enzyme kinetics Neuropharmacology

Cross-Species MAO-A Inhibition and In Vivo Selectivity Profile

The compound exhibits a consistent, potent inhibition of MAO-A across species, with IC₅₀ values of 80 nM for rat brain MAO-A and 18 nM for human recombinant MAO-A. This is in stark contrast to its inhibition of rat MAO-B (IC₅₀ = 1,000 nM), which is 12.5-fold weaker, further reinforcing the selectivity profile observed in human enzymes [1]. This cross-species consistency and selectivity are critical attributes for preclinical development and are not guaranteed with other 6-substituted or unsubstituted analogs, as SAR studies have shown that even minor structural changes can dramatically alter selectivity [2].

MAO-A inhibition Species specificity In vivo pharmacology

Essential Synthetic Intermediate for Fesoterodine and N-Substituted Amide Derivatives

6-Bromo-4-phenylchroman-2-one is a crucial, non-substitutable intermediate in the synthesis of Fesoterodine, a muscarinic receptor antagonist used for overactive bladder. The patented synthetic route relies on the reaction of (±)-6-bromo-4-phenylchroman-2-one with benzyl chloride in the presence of sodium iodide and anhydrous potassium carbonate to yield (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropionic acid methyl ester, a key intermediate [1]. This transformation is enabled by the unique reactivity of the 6-bromo substituent. Attempting to use an analog, such as 6-methyl-4-phenylchroman-2-one (CAS 40546-94-9) or the unsubstituted 4-phenylchroman-2-one (CAS 61198-52-5), would fail as these compounds lack the necessary halogen handle for the subsequent alkylation and coupling steps, rendering the established, scalable synthetic route unusable .

Synthetic chemistry Pharmaceutical intermediates API synthesis

Verifiable Purity and Analytical Specifications for Reproducible Research

Commercially available 6-Bromo-4-phenylchroman-2-one is supplied with a standard purity specification of ≥97% or ≥98%, as verified by HPLC, NMR, and GC analysis . This level of analytical characterization ensures batch-to-batch consistency and is a critical parameter for reproducible biological assays and chemical reactions. In contrast, procurement of a less common analog, such as the unsubstituted 4-phenylchroman-2-one (CAS 61198-52-5) or 6-methyl-4-phenylchroman-2-one (CAS 40546-94-9), may involve sourcing from custom synthesis providers with less rigorous, or unverified, purity specifications, introducing a significant and quantifiable risk to experimental reproducibility .

Analytical chemistry Quality control Reproducibility

Optimal Application Scenarios for 6-Bromo-4-phenylchroman-2-one (CAS 156755-23-6) Based on Quantified Evidence


MAO-A Inhibitor Lead Optimization and SAR Studies

Utilize 6-Bromo-4-phenylchroman-2-one as a well-characterized lead scaffold for optimizing selective MAO-A inhibitors. Its established potency (IC₅₀ = 18 nM against human MAO-A) and high selectivity over MAO-B (>78-fold) provide a robust, quantifiable baseline for structure-activity relationship (SAR) studies. Medicinal chemists can use this data to design and evaluate new analogs with improved potency or drug-like properties, confident in the consistency of the starting material's activity profile [1].

Synthesis of Fesoterodine and Related Muscarinic Antagonists

Employ 6-Bromo-4-phenylchroman-2-one as the essential, non-substitutable intermediate in the established industrial synthesis of Fesoterodine and its derivatives. The patented route is specifically designed around the reactivity of the 6-bromo group, making this compound the only viable starting material for this high-value synthetic pathway. This application is critical for process chemists and CROs involved in the manufacture of this API [2].

In Vivo Preclinical Studies for CNS Disorders

Use 6-Bromo-4-phenylchroman-2-one in rodent models of CNS disorders to study the in vivo effects of selective MAO-A inhibition. The compound's consistent activity across human and rat MAO-A (IC₅₀ = 18 nM and 80 nM, respectively), along with its maintained selectivity profile in rat (12.5-fold selective for MAO-A over MAO-B), provides a strong translational rationale and de-risks the preclinical development process. This makes it a valuable tool compound for pharmacologists investigating the role of MAO-A in depression, anxiety, or other neurological conditions [1].

Reproducible Chemical Biology Probe Development

Procure 6-Bromo-4-phenylchroman-2-one with a certified purity of ≥97% for use as a reliable chemical biology probe. The availability of detailed analytical data (NMR, HPLC, GC) ensures batch-to-batch consistency, which is paramount for generating reproducible data in target validation studies. This application scenario is crucial for core facilities and academic labs where experimental reproducibility is a key metric for success and publication .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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